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molecular formula C11H20O4 B8714527 8-(3-Hydroxypropyl)-1,4-dioxaspiro[4.5]decan-8-ol CAS No. 90214-47-4

8-(3-Hydroxypropyl)-1,4-dioxaspiro[4.5]decan-8-ol

Cat. No. B8714527
M. Wt: 216.27 g/mol
InChI Key: GZTZUWMQRFTTCL-UHFFFAOYSA-N
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Patent
US05585490

Procedure details

A mixture of 4-(3-Hydroxypropyl)-4-hydroxy-cyclohexanone ethylene ketal (1.4 g) and diisopropylethylamine (3.37 mL) in methylene chloride (100 mL) at -78° C. was treated with triflic anhydride (1.64 mL). After 30 min the reaction mixture was washed with water, the solvent was dried over magnesium sulfate and removed in vacuo. The residue was dissolved in 30 mL of tetrahydrofuran and 15 mL of 3% HCl. After 5 h at room temperature the reaction mixture was diluted with water and the product was extracted with ether. After drying over magnesium sulfate the solvent was removed in vacuo to afford 1-Oxaspiro[4.5]decan-8-one as an oil.
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
3.37 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
1.64 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C1O[C:4]2([CH2:9][CH2:8][C:7]([CH2:11][CH2:12][CH2:13][OH:14])(O)[CH2:6][CH2:5]2)[O:3]C1.C(N(C(C)C)CC)(C)C.S(OS(C(F)(F)F)(=O)=O)(C(F)(F)F)(=O)=O>C(Cl)Cl>[O:14]1[C:7]2([CH2:6][CH2:5][C:4](=[O:3])[CH2:9][CH2:8]2)[CH2:11][CH2:12][CH2:13]1

Inputs

Step One
Name
Quantity
1.4 g
Type
reactant
Smiles
C1COC2(CCC(CC2)(O)CCCO)O1
Name
Quantity
3.37 mL
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
1.64 mL
Type
reactant
Smiles
S(=O)(=O)(C(F)(F)F)OS(=O)(=O)C(F)(F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
After 30 min the reaction mixture was washed with water
Duration
30 min
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the solvent was dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
removed in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in 30 mL of tetrahydrofuran
ADDITION
Type
ADDITION
Details
After 5 h at room temperature the reaction mixture was diluted with water
Duration
5 h
EXTRACTION
Type
EXTRACTION
Details
the product was extracted with ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying over magnesium sulfate the solvent
CUSTOM
Type
CUSTOM
Details
was removed in vacuo

Outcomes

Product
Name
Type
product
Smiles
O1CCCC12CCC(CC2)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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